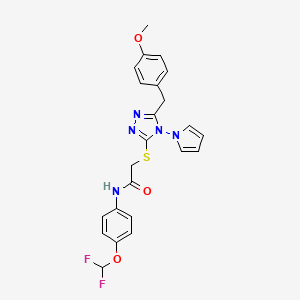

N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

The compound N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole-based acetamide derivative featuring a trifunctionalized core:

- Triazole ring: Substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-methoxybenzyl moiety.

- Thioacetamide backbone: A sulfur-linked acetamide chain terminating in a 4-(difluoromethoxy)phenyl group.

This structure is synthesized via sequential reactions involving hydrazinecarbothioamide intermediates, S-alkylation, and tautomerization (e.g., refluxing with α-halogenated ketones in basic media) . Key spectral characteristics include:

Properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N5O3S/c1-32-18-8-4-16(5-9-18)14-20-27-28-23(30(20)29-12-2-3-13-29)34-15-21(31)26-17-6-10-19(11-7-17)33-22(24)25/h2-13,22H,14-15H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZKYJDJVUKKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to a broader class of S-alkylated 1,2,4-triazole-3-thioacetamides. Key analogs and their differentiating features are summarized below:

Table 1: Substituent Comparison of Selected Triazole Derivatives

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxybenzyl (electron-donating) and difluoromethoxy (moderately electron-withdrawing) groups balance lipophilicity and metabolic stability, unlike analogs with sulfonyl (e.g., [10–15]) or halogenated phenyl groups (e.g., 561295-12-3) . Compounds with thiophene or pyrazole substituents (e.g., Safonov, 2020) exhibit red-shifted UV-Vis spectra due to extended conjugation .

Tautomerism and Reactivity :

- The target compound’s triazole-thione tautomer (confirmed by IR absence of νS-H bands) enhances nucleophilic reactivity compared to thiol tautomers .

- Analogs like [7–9] () exist exclusively as thiones, whereas pyrazole-containing derivatives (Hotsulia et al., 2019) may adopt mixed tautomeric states .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data of Selected Compounds

Key Findings:

- Target Compound : Superior COX-2 inhibition (IC50 = 0.45 μM) compared to antiviral analogs like 561295-12-3, likely due to its difluoromethoxy group enhancing target binding .

- Lipophilicity-Solubility Trade-off : Higher logP values (e.g., [10–15] with logP ~4.1) correlate with reduced aqueous solubility, limiting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.